molecular formula C17H17BN4O3S B1509468 6-(3-Ethylureido)-4-(4-phenylthiazol-2-yl)pyridin-3-ylboronic acid

6-(3-Ethylureido)-4-(4-phenylthiazol-2-yl)pyridin-3-ylboronic acid

Cat. No.: B1509468
M. Wt: 368.2 g/mol
InChI Key: TVQGFJRFIGACEC-UHFFFAOYSA-N
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Description

6-(3-Ethylureido)-4-(4-phenylthiazol-2-yl)pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C17H17BN4O3S and its molecular weight is 368.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17BN4O3S

Molecular Weight

368.2 g/mol

IUPAC Name

[6-(ethylcarbamoylamino)-4-(4-phenyl-1,3-thiazol-2-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C17H17BN4O3S/c1-2-19-17(23)22-15-8-12(13(9-20-15)18(24)25)16-21-14(10-26-16)11-6-4-3-5-7-11/h3-10,24-25H,2H2,1H3,(H2,19,20,22,23)

InChI Key

TVQGFJRFIGACEC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1C2=NC(=CS2)C3=CC=CC=C3)NC(=O)NCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(5-bromo-4-(4-phenylthiazol-2-yl)pyridin-2-yl)-3-ethylurea (2.97 g, 7.36 mmol, Intermediate 15) in THF (25 mL) was cooled to −78° C. Isopropylmagnesium chloride (2.0M in THF; 8.84 mL, 17.67 mmol, Aldrich) was added slowly and the reaction was slowly warmed to −15° C. before being cooled back down to −78° C. N-Butyllithium (2.5M in hexanes; 14.73 mL, 36.82 mmol, Aldrich) was then added and the reaction was stirred at −78° C. for 1 hour. Trimethyl borate (8.21 mL, 73.64 mmol, Aldrich) was added all at once and an exotherm was observed. Following the exotherm, the reaction mixture was allowed to warm to room temperature and stir for 3 h. The reaction mixture was then cooled to 0° C. and 20 mL of water was added slowly followed by 10 mL of 6N HCl. The reaction mixture was allowed to warm to room temperature and stir for 30 min The reaction mixture was concentrated under reduced pressure to remove THF. The aqueous portion was diluted with 1N NaOH and diethylether. The impurities went into the ether layer (yellow) and the remaining white solid was filtered, washed with water and dried. The solid was then triturate with dilute acid (pH 4.5) to remove salts. The solid was dried overnight to yield product as a white solid (1.60 g).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.84 mL
Type
reactant
Reaction Step Two
Quantity
14.73 mL
Type
reactant
Reaction Step Three
Quantity
8.21 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

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